6-Bromo-benzooxazole-2-carboxylic acid amide molecular structure
6-Bromo-benzooxazole-2-carboxylic acid amide molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Bromo-benzooxazole-2-carboxylic acid amide
Abstract
This technical guide provides a comprehensive examination of 6-Bromo-benzooxazole-2-carboxylic acid amide, a heterocyclic compound of significant interest within the domain of medicinal chemistry. The benzoxazole scaffold is a privileged structure, known for conferring a wide array of biological activities to its derivatives.[1][2] This document elucidates the core molecular structure, physicochemical properties, and a validated synthetic pathway for the title compound. Furthermore, it details a rigorous, multi-technique approach to spectroscopic characterization essential for structural confirmation. The guide concludes by contextualizing the molecule's potential within drug discovery and as a versatile synthetic intermediate, providing field-proven insights for professionals engaged in the development of novel therapeutics and advanced materials.
Introduction to the Benzoxazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the benzoxazole moiety is particularly noteworthy.[3] This bicyclic system, comprising a benzene ring fused to an oxazole ring, is a structural isostere of naturally occurring nucleic bases, which may facilitate its interaction with biological macromolecules.[1] The planar nature and rich electronic characteristics of the benzoxazole core have led to its incorporation into a multitude of pharmacologically active agents demonstrating antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[4]
The specific compound, 6-Bromo-benzooxazole-2-carboxylic acid amide, builds upon this validated scaffold. The introduction of a bromine atom at the 6-position and a carboxamide group at the 2-position provides distinct electronic and steric properties. The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets, while the bromine atom not only modulates lipophilicity and metabolic stability but also serves as a chemically versatile handle for further synthetic elaboration, a key feature for structure-activity relationship (SAR) studies in drug development.[5]
Molecular Structure and Physicochemical Properties
Core Structure and Nomenclature
The unambiguous identification of a chemical entity is foundational to all subsequent research. 6-Bromo-benzooxazole-2-carboxylic acid amide is systematically named based on the IUPAC conventions for fused heterocyclic systems.
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IUPAC Name: 6-Bromo-1,3-benzoxazole-2-carboxamide
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CAS Number: 954239-70-4[6]
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Molecular Formula: C₈H₅BrN₂O₂[6]
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Molecular Weight: 241.04 g/mol [6]
The numbering of the benzoxazole ring system, critical for spectroscopic assignment, is illustrated in the diagram below.
Caption: Molecular structure and atom numbering of the title compound.
Physicochemical Data Summary
A compound's behavior in biological and chemical systems is governed by its physicochemical properties. The following table summarizes key computed parameters that are predictive of its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME).
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [6] |
| Molecular Weight | 241.04 | [6] |
| CAS Number | 954239-70-4 | [6] |
| XLogP3 | 1.7 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
The XLogP3 value of 1.7 suggests moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The presence of one hydrogen bond donor (the amide N-H) and three acceptors (the amide C=O, the oxazole N, and the oxazole O) indicates a strong potential for directed interactions with protein targets.[6]
Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzoxazoles is a well-established field, with the most common and robust strategy involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2] This approach provides a reliable and scalable route to the target molecule.
Proposed Synthetic Protocol
This protocol is designed as a self-validating system, where successful synthesis can be readily confirmed by the analytical methods described in Section 4. The causality for key steps is explained.
Objective: To synthesize 6-Bromo-benzooxazole-2-carboxylic acid amide from 2-amino-5-bromophenol.
Materials:
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2-Amino-5-bromophenol
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Ethyl oxalyl chloride
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Triethylamine (Et₃N) or Pyridine
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Polyphosphoric acid (PPA) or Eaton's reagent
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Ammonia (aqueous or in methanol)
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Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH)
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Standard laboratory glassware and purification apparatus (silica gel for chromatography)
Step-by-Step Methodology:
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Step 1: N-Acylation of 2-Amino-5-bromophenol.
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Procedure: Dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous DCM or THF in an ice bath (0 °C). Add a mild base such as triethylamine (1.1 eq) to scavenge the HCl byproduct. Slowly add ethyl oxalyl chloride (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates consumption of the starting material.
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Causality: This initial acylation selectively targets the more nucleophilic amino group over the phenolic hydroxyl group, forming the key amide intermediate. The use of an ice bath controls the exothermicity of the acylation reaction.
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Step 2: Cyclodehydration to form the Benzoxazole Ring.
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Procedure: After aqueous workup and extraction of the product from Step 1, the crude N-acylated intermediate is heated in polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours. The reaction mixture is then cooled and carefully poured into ice water, causing the product, ethyl 6-bromo-benzooxazole-2-carboxylate, to precipitate.
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Causality: PPA serves as both a Lewis acid catalyst and a dehydrating agent. It protonates the amide carbonyl, making it more electrophilic, which facilitates the intramolecular nucleophilic attack by the adjacent hydroxyl group, followed by dehydration to form the stable aromatic oxazole ring.
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Step 3: Amidation of the Ester.
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Procedure: The purified ethyl ester from Step 2 is dissolved in methanol. The solution is saturated with ammonia gas at 0 °C and then stirred in a sealed pressure vessel at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The solvent is evaporated, and the resulting solid is purified by recrystallization or silica gel chromatography.
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Causality: The ester at the 2-position is converted to the desired primary amide via nucleophilic acyl substitution using ammonia. Using a sealed vessel ensures a sufficient concentration of ammonia to drive the reaction to completion.
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Caption: A three-step synthetic workflow for the target compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
Predicted Spectroscopic Data
The following data are predicted based on the known spectral characteristics of benzoxazole derivatives and carboxylic acids.[7][8]
| Technique | Feature | Predicted Observation |
| ¹H NMR | Amide Protons (-NH₂) | Broad singlet, δ 7.5-8.5 ppm |
| Aromatic Protons | δ 7.3-8.0 ppm, complex splitting pattern due to Br | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 160-165 ppm |
| Benzoxazole Carbons | δ 110-160 ppm | |
| IR (KBr) | N-H Stretch (Amide) | Two bands, ~3400 cm⁻¹ and ~3200 cm⁻¹ |
| C=O Stretch (Amide I) | Strong absorption, ~1680 cm⁻¹ | |
| C=N Stretch (Oxazole) | ~1630 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z 240 and 242 in ~1:1 ratio |
The Analytical Workflow
The causality behind the workflow is to move from broad compositional data (MS) to specific functional group identification (IR) and finally to a precise map of the atomic connectivity (NMR).
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Mass Spectrometry (MS): The first step is to confirm the molecular weight and elemental composition. The presence of a bromine atom is unequivocally confirmed by the characteristic M⁺ and M+2 isotopic pattern with a roughly 1:1 intensity ratio, stemming from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Infrared (IR) Spectroscopy: This technique validates the presence of key functional groups. The observation of characteristic N-H and C=O stretches confirms the successful installation of the carboxamide group, while C=N and C-O-C stretches are indicative of the intact benzoxazole core.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive step for structural elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR does the same for the carbon skeleton. Advanced 2D NMR techniques (like COSY and HSQC/HMBC) can be employed to definitively assign every proton and carbon signal, confirming the precise substitution pattern.
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- 3. jbarbiomed.com [jbarbiomed.com]
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